Tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate
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Overview
Description
Tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate is a complex organic compound that features a tert-butyl ester group, a pyrrolidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate typically involves multiple steps, starting from commercially available materials. The synthetic route may include the formation of the pyrrolidine and piperidine rings, followed by the introduction of the tert-butyl ester group. Reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate include other tert-butyl esters and compounds with pyrrolidine or piperidine rings. Examples include:
- Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
- Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 5-oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-5-14(20)18-8-6-13(7-9-18)19-11-12(10-15(19)21)16(22)23-17(2,3)4/h5,12-13H,1,6-11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUPGQDSQFEOBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=O)N(C1)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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